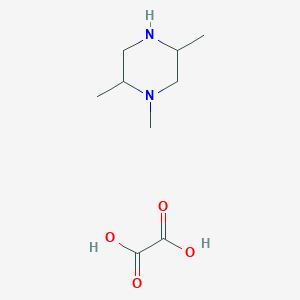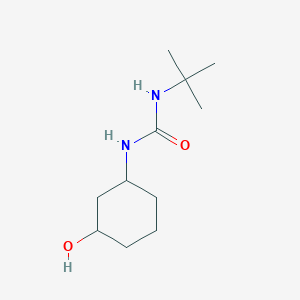
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea is an organic compound featuring a tert-butyl group and a hydroxycyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of tert-butyl isocyanate with 3-hydroxycyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The urea moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce different alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Tert-butyl)-3-(3-hydroxyphenyl)urea
- 1-(Tert-butyl)-3-(3-hydroxypropyl)urea
- 1-(Tert-butyl)-3-(3-hydroxybenzyl)urea
Uniqueness
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea is unique due to the presence of the hydroxycyclohexyl moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
1-tert-butyl-3-(3-hydroxycyclohexyl)urea |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)13-10(15)12-8-5-4-6-9(14)7-8/h8-9,14H,4-7H2,1-3H3,(H2,12,13,15) |
Clave InChI |
FTEKINLYIPWVOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)NC1CCCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


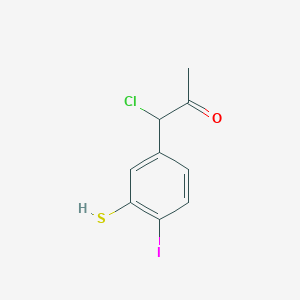
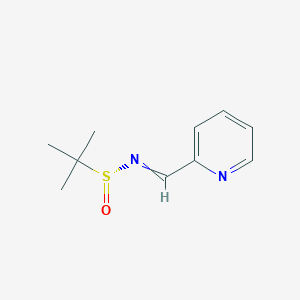
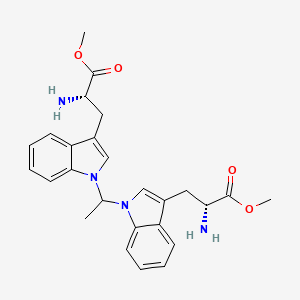
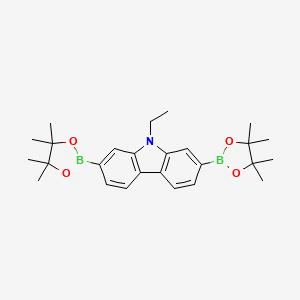
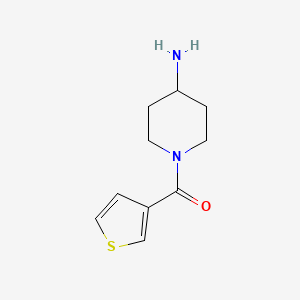
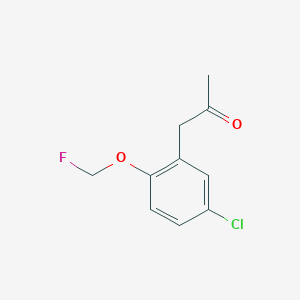
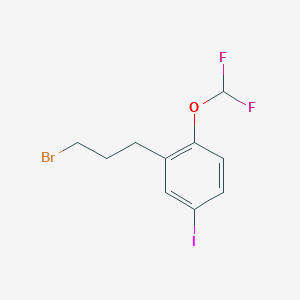
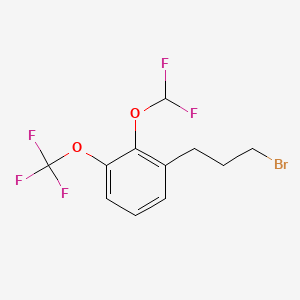

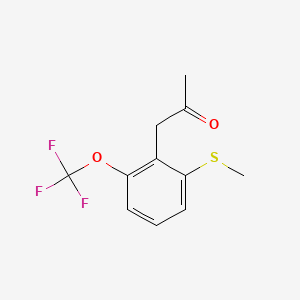
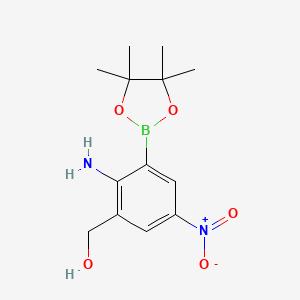
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)

